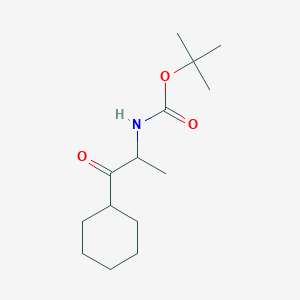

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

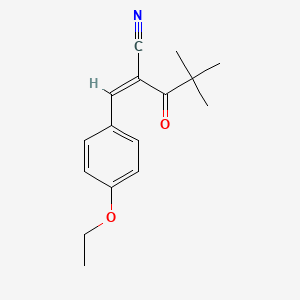

This compound belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .

Synthesis Analysis

The synthesis of this compound has been studied in the context of its use as a protease inhibitor . The crystal structure of the complex resulting from the reaction between the SARS-CoV main protease and this compound has been determined . This compound has also been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The crystal structure of the complex resulting from the reaction between the SARS-CoV main protease and this compound has been determined .Chemical Reactions Analysis

This compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of cathepsin C inhibitors .Wissenschaftliche Forschungsanwendungen

Process Development and Synthesis

The practical and scalable synthesis of tert-butyl carbamate derivatives has been explored in the context of pharmaceutical manufacturing. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is prepared via an efficient one-pot, two-step sequence, highlighting the versatility of tert-butyl carbamate derivatives in process chemistry and drug synthesis (Wenjie Li et al., 2012).

Stereoselective Synthesis

Research has also focused on the stereoselective synthesis of tert-butyl carbamate derivatives, such as the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple cyclohexene-1-carboxylic acid. This work demonstrates the importance of tert-butyl carbamate derivatives as intermediates in the synthesis of complex molecules with specific stereochemical configurations (Xin Wang et al., 2017).

Material Science Applications

In materials science, tert-butyl carbamate derivatives have been utilized in the development of new materials. For example, benzothizole modified tert-butyl carbazole derivatives were synthesized and found to be effective in forming organogels, which could be used as fluorescent sensory materials for the detection of volatile acid vapors, showcasing the functional diversity of these compounds beyond pharmaceutical applications (Jiabao Sun et al., 2015).

Catalysis and Chemical Reactions

Tert-butyl carbamate derivatives also play a crucial role in catalysis and novel chemical reactions. For example, gold-catalyzed tandem cyclization of tert-butyl carbonate derivatives has been reported, where the nucleophilic participation of the O-Boc group intercepts a carbocationic intermediate, leading to the formation of densely functionalized cyclohexene-3,4-diol derivatives. This highlights the role of tert-butyl carbamate derivatives in enabling new pathways for chemical synthesis (C. Lim et al., 2007).

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIKGAICKWMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)

![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)